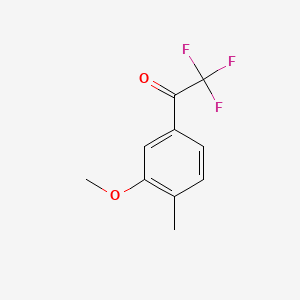

2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone

Description

2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a ketone moiety and a substituted phenyl ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 4-positions, respectively. The trifluoromethyl group enhances electrophilicity and metabolic stability, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethanone |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-4-7(5-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |

InChI Key |

AZMVZIMIFZRUKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Organometallic/Grignard Reagent-Mediated Acylation

Reaction Mechanism and Substrate Design

This method involves the formation of an aryl Grignard reagent from a halogenated precursor, followed by reaction with a trifluoroacetyl donor. For example, 1-bromo-3-methoxy-4-methylbenzene serves as a starting material, where bromine at the para position facilitates selective metalation. The Grignard intermediate reacts with methyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride to install the ketone moiety.

Key Steps:

- Grignard Formation :

Substituted aryl halides (e.g., 5-bromo-1,2,3-trichlorobenzene in analogous syntheses) react with iPrMgCl·LiCl in tetrahydrofuran (THF) at 20°C to generate the organometallic species. - Trifluoroacetylation :

Methyl 2,2,2-trifluoroacetate is added dropwise at 0°C to minimize side reactions. - Acidic Quenching :

The reaction is quenched with 2M HCl, and the product is extracted using ethyl acetate or cyclohexane.

Example Protocol (Adapted from):

| Parameter | Details |

|---|---|

| Starting Material | 1-Bromo-3-methoxy-4-methylbenzene (220 g, 811 mmol) |

| Grignard Reagent | iPrMgCl·LiCl (1.3 M in THF, 1250 mL) |

| Trifluoroacetyl Donor | Methyl 2,2,2-trifluoroacetate (314.8 g, 2434 mmol) |

| Reaction Time | 2 hours (Grignard formation) + 1 hour (acylation) |

| Yield | 122 g (55% after purification) |

Advantages:

- High regioselectivity due to directed metalation.

- Scalable for industrial production with automated reactors.

Limitations:

- Requires anhydrous conditions and precise temperature control.

- Competing side reactions (e.g., over-addition) may reduce yields.

Fries Rearrangement of Aryl Trifluoroacetate Esters

Mechanism and Substrate Preparation

The Fries rearrangement involves Lewis acid-catalyzed migration of an acyl group to the ortho or para position of an aryl ester. For 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethanone, 3-methoxy-4-methylphenyl trifluoroacetate is synthesized from 3-methoxy-4-methylphenol and trifluoroacetic anhydride, followed by AlCl3-mediated rearrangement.

Key Steps:

- Esterification :

3-Methoxy-4-methylphenol reacts with trifluoroacetic anhydride in methylene chloride at 10°C to form the trifluoroacetate ester. - Rearrangement :

The ester undergoes AlCl3-catalyzed acyl migration in carbon disulfide at 45°C for 24 hours. - Purification :

Column chromatography (PE/EtOAc = 8/1) isolates the desired product.

Example Protocol (Adapted from):

| Parameter | Details |

|---|---|

| Starting Material | 3-Methoxy-4-methylphenol (9.9 g, 80 mmol) |

| Acylating Agent | Trifluoroacetic anhydride (17.9 g, 85 mmol) |

| Catalyst | AlCl3 (4.4 g, 33 mmol) |

| Solvent | Carbon disulfide (20 mL) |

| Reaction Time | 24 hours at 45°C |

| Yield | 62% after sublimation |

Advantages:

- Avoids halogenated intermediates, reducing toxicity.

- Compatible with electron-rich arenes due to the directing effect of methoxy groups.

Limitations:

Comparative Analysis of Methods

Yield and Efficiency

| Method | Typical Yield | Key Factors Influencing Efficiency |

|---|---|---|

| Grignard Acylation | 55–70% | Purity of starting halide, stoichiometric control |

| Fries Rearrangement | 50–62% | Catalyst loading, solvent polarity, reaction duration |

Emerging Methodologies and Innovations

Directed Ortho Metalation (DoM)

Recent advances utilize directed ortho metalation with ligands like tetramethylethylenediamine (TMEDA) to enhance regioselectivity. For instance, 3-methoxy-4-methylbenzamide derivatives undergo lithiation at the ortho position, followed by quenching with trifluoroacetic anhydride.

Photocatalytic Trifluoroacetylation

Preliminary studies explore visible-light-mediated C–H trifluoroacetylation using Ru(bpy)₃²⁺ as a catalyst, though yields remain suboptimal (<40%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: Used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.

Polymer Synthesis: Involved in the synthesis of new fluorinated polymers with high thermal stability and good film-forming properties.

Biology and Medicine:

Drug Development:

Industry:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development .

Comparison with Similar Compounds

Triazole-Substituted Trifluoroethanones

Compounds like 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) and 2,2,2-Trifluoro-1-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)ethanone (2b) () feature triazole rings instead of a methoxy-methylphenyl group. Key differences include:

- Synthesis Efficiency : Compound 2a was synthesized with an 80% yield and an E-factor of 13.6, indicating moderate waste production. The methoxy-substituted 2b achieved an 85% yield, suggesting that electron-donating groups may enhance reaction efficiency .

- Physical Properties : 2a forms white crystals (m.p. 105–108°C), while 2b is a pale brown solid (m.p. 100–102°C), illustrating how substituents affect crystallinity and melting points .

Table 1: Triazole Derivatives

| Compound Name | Substituent | Yield (%) | Melting Point (°C) | E-Factor |

|---|---|---|---|---|

| 2a () | Phenyl | 80 | 105–108 | 13.6 |

| 2b () | 4-Methoxyphenyl | 85 | 100–102 | N/A |

| 4e () | Methyl-triazole | 14.6 | Oil (no m.p.) | N/A |

Naphthyridine and Heterocyclic Derivatives

2,2,2-Trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone () replaces the phenyl ring with a naphthyridine system. Key distinctions:

- Synthesis : Microwave-assisted Friedlander condensation offers a green synthetic route, contrasting with traditional methods for phenyl-based analogs .

- Electronic Effects : The electron-deficient naphthyridine ring may increase the ketone’s electrophilicity compared to methoxy-methyl-substituted analogs.

Halogen-Substituted Trifluoroethanones

Chlorophenyl derivatives like 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone () exhibit strong electron-withdrawing effects:

- Physical State : Halogenated analogs often have higher melting points due to increased polarity (e.g., 1-(4-Chlorophenyl) derivative: CAS 321-37-9) .

Hydroxy-Substituted Analogs

2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone () features a hydroxyl group instead of methoxy/methyl:

- Acidity : The hydroxyl group increases acidity (pKa ~8–10), enabling deprotonation under mild conditions, unlike the target compound .

- Solubility : Enhanced water solubility due to hydrogen bonding, whereas methoxy/methyl groups favor organic solvents .

Substituent Effects on Properties

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize the ketone via resonance, reducing electrophilicity but improving metabolic stability .

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Increase ketone reactivity for nucleophilic attacks .

Table 2: Substituent Impact Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Friedel-Crafts acylation, where an acyl chloride (e.g., trifluoroacetic anhydride) reacts with a substituted benzene derivative (e.g., 3-methoxy-4-methylbenzaldehyde) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : 0–5°C for controlled exothermic reactions.

- Solvent : Dichloromethane or nitrobenzene for polarity matching.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Spectroscopy :

- ¹H/¹⁹F NMR : Confirm substituent positions and trifluoromethyl group integration (δ ~ -75 ppm for CF₃ in ¹⁹F NMR).

- IR : Detect carbonyl stretching (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity >98%.

- Melting point analysis (if crystalline) to cross-validate with literature data.

Intermediate Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in subsequent derivatization?

- Electronic Effects : The CF₃ group is strongly electron-withdrawing (-I effect), polarizing the carbonyl group and enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reactions) at the ketone.

- Reactivity :

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting CF₃.

- Nucleophilic substitution : Methoxy and methyl groups on the aryl ring direct electrophilic attacks to para positions.

- Experimental Design : Use Hammett substituent constants (σₘ) to predict reaction rates and regioselectivity in cross-coupling reactions .

Q. What strategies are effective in resolving structural ambiguities arising from crystallographic disorder in X-ray studies?

- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3).

- Refinement : Use SHELXL for high-resolution data. Apply restraints to disordered CF₃ or methoxy groups and validate with Hirshfeld surface analysis.

- Complementary Data : Pair XRD with DFT-optimized structures (B3LYP/6-311+G(d,p)) to confirm bond lengths/angles .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR signal splitting) be reconciled when analyzing derivatives of this compound?

- Case Study : Observed splitting in ¹H NMR for triazole derivatives (e.g., 2,2,2-trifluoro-1-(1,2,3-triazol-4-yl)ethanone) may arise from dynamic rotational isomerism.

- Resolution :

- Variable-temperature NMR to identify coalescence points.

- 2D NOESY to detect through-space interactions between CF₃ and aryl protons.

Q. What mechanistic insights explain the compound’s role in modulating enzyme activity, and how can this inform drug design?

- Mechanism : The CF₃ group enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450).

- Experimental Validation :

- Enzyme assays : Measure IC₅₀ values under varying pH and cofactor conditions.

- Docking simulations : Use AutoDock Vina to map interactions with catalytic residues.

- Data Interpretation : Correlate substituent effects (e.g., methoxy vs. methyl) with inhibition potency to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.